1,2,4,5-Tetra(1H-imidazol-1-yl)benzene
Overview
Description
1,2,4,5-Tetra(1H-imidazol-1-yl)benzene is a compound with the molecular formula C18H14N8 and a molecular weight of 342.35736 g/mol . It is known for its unique structure, which consists of a benzene ring substituted with four imidazole groups at the 1, 2, 4, and 5 positions. This compound is often used as a building block in the synthesis of metal-organic frameworks (MOFs) and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,5-Tetra(1H-imidazol-1-yl)benzene typically involves the reaction of benzene-1,2,4,5-tetracarboxylic acid or its derivatives with imidazole under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the imidazole rings .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1,2,4,5-Tetra(1H-imidazol-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The imidazole groups can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the imidazole rings, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in substitution reactions where one or more imidazole groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various imidazole derivatives .
Scientific Research Applications
1,2,4,5-Tetra(1H-imidazol-1-yl)benzene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 1,2,4,5-Tetra(1H-imidazol-1-yl)benzene exerts its effects is primarily through its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, influencing their activity and function . The imidazole groups play a crucial role in these interactions, often acting as electron donors or acceptors .
Comparison with Similar Compounds
- 1,2,4,5-Tetra(1H-pyrrolyl)benzene
- 1,2,4,5-Tetra(1H-pyrazol-1-yl)benzene
- 1,2,4,5-Tetra(1H-triazol-1-yl)benzene
Comparison: 1,2,4,5-Tetra(1H-imidazol-1-yl)benzene is unique due to its four imidazole groups, which provide distinct electronic and steric properties compared to similar compounds with pyrrole, pyrazole, or triazole groups. These differences influence the compound’s reactivity, stability, and ability to form complexes with metal ions .
Properties
IUPAC Name |
1-[2,4,5-tri(imidazol-1-yl)phenyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N8/c1-5-23(11-19-1)15-9-17(25-7-3-21-13-25)18(26-8-4-22-14-26)10-16(15)24-6-2-20-12-24/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKDAFGOBRZQPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=C(C=C2N3C=CN=C3)N4C=CN=C4)N5C=CN=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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